molecular formula C17H13Cl3N2O2S B2353909 7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone CAS No. 339099-13-7

7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

Cat. No. B2353909
CAS RN: 339099-13-7
M. Wt: 415.71
InChI Key: RUIQRZBEWXZEIW-UHFFFAOYSA-N
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Description

The compound “7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone” is a complex organic molecule. It has a molecular formula of C21H19Cl3N2O4S and a molecular weight of 501.81056 .

Scientific Research Applications

  • Anti-Inflammatory Agents : A study highlighted the design, synthesis, and molecular docking analysis of 2,3-diaryl quinazolinones, including derivatives of the mentioned compound, as non-ulcerogenic anti-inflammatory agents. These compounds showed promising anti-inflammatory activity and were considered safer for gastric health compared to traditional drugs like indomethacin (Manivannan & Chaturvedi, 2011).

  • Antibacterial Agents : Another research focused on the synthesis of 7-chloro-2,3-disubstituted-4(3H)-quinazolinones for their potential as antibacterial agents. The study included molecular docking with DNA gyrase protein and found that these compounds interacted effectively with the protein, suggesting their utility in antibacterial applications (Mahato, Shrivsatava, & Shanthi, 2015).

  • Antibacterial and Antifungal Properties : Quinazolinone derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives showed significant effectiveness against bacteria and fungi, highlighting their potential in treating infectious diseases (Badr, El-Sherief, & Mahmoud, 1980).

  • Synthesis and Characterization for Dyeing Applications : The compound has also been incorporated in the synthesis and characterization of reactive dyes. These dyes, based on quinazolinone structures, exhibited good dyeing performance on various fibers and demonstrated moderate to excellent light, washing, and rubbing fastness (Patel & Patel, 2011).

  • Corrosion Inhibition : Research on quinazolinone derivatives, including similar compounds, showed their effectiveness as corrosion inhibitors for mild steel in acidic medium. This application is crucial in industries where metal corrosion can be a significant issue (Errahmany et al., 2020).

properties

IUPAC Name

7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2O2S/c1-8(2)24-15-7-14(11(19)6-12(15)20)22-16(23)10-4-3-9(18)5-13(10)21-17(22)25/h3-8H,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIQRZBEWXZEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

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